LL-37 KRI Trifluoroacetate is a synthetic antimicrobial peptide derived from the human cathelicidin LL-37. It is notable for its broad-spectrum antimicrobial properties, making it a subject of interest in biomedical research. This compound is classified as an antimicrobial peptide, which plays a crucial role in the innate immune response by targeting various pathogens, including bacteria, fungi, and viruses. The trifluoroacetate salt form enhances its stability and solubility, facilitating its application in scientific studies and potential therapeutic uses.
LL-37 is derived from the human cathelicidin antimicrobial peptide (CAMP) family, specifically from the precursor protein hCAP-18. The peptide's sequence is characterized by a high proportion of cationic and hydrophobic amino acids, which contribute to its ability to disrupt microbial membranes. The classification of LL-37 KRI Trifluoroacetate falls under the category of antimicrobial peptides, which are essential components of the innate immune system in humans and many other organisms.
The synthesis of LL-37 KRI Trifluoroacetate typically employs solid-phase peptide synthesis techniques using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
LL-37 KRI Trifluoroacetate has a complex structure characterized by its amphipathic nature, which facilitates interaction with lipid membranes. The molecular formula is with a molecular weight of approximately 4450 Da .
The structural analysis reveals that LL-37 contains 37 amino acids with specific sequences that confer its antimicrobial activity. The presence of multiple basic residues contributes to its positive charge at physiological pH, enhancing its interaction with negatively charged bacterial membranes.
LL-37 KRI Trifluoroacetate exhibits various chemical reactions typical of peptides, including hydrolysis and oxidation under certain conditions. Its reactivity can be influenced by pH and temperature.
The mechanism by which LL-37 KRI Trifluoroacetate exerts its antimicrobial effects involves several steps:
Studies have demonstrated that LL-37's minimal inhibitory concentrations vary depending on the target organism, indicating its potency against various pathogens .
LL-37 KRI Trifluoroacetate is typically presented as a white powder or lyophilized form. It is soluble in water and organic solvents such as acetonitrile.
Relevant analyses indicate that LL-37 maintains antimicrobial activity across a range of pH levels .
LL-37 KRI Trifluoroacetate has significant scientific applications:
LL-37 KRI trifluoroacetate exerts profound LPS-neutralizing activity through electrostatic interactions between its cationic residues and the anionic phosphate groups of lipid A. This binding capacity disrupts endotoxin signaling by competitively inhibiting LPS binding to key receptors like CD14 and the TLR4/MD-2 complex. Structural analyses confirm that LL-37's N-terminal domain (residues 1-12) exhibits particularly high affinity for lipid A, facilitating molecular sequestration of endotoxin subunits [7] [9].
The downstream immunomodulatory consequences are significant:
Experimental data demonstrate that pretreatment of monocytes with LL-37 KRI trifluoroacetate (10 µg/mL) significantly reduces LPS-induced IL-8 production by >80%. Crucially, this protective effect is abolished if LL-37 is removed prior to LPS exposure, confirming extracellular neutralization as its primary mechanism of action [2].
Table 1: Mechanisms of LL-37-Mediated LPS Neutralization
Interaction Target | Molecular Consequence | Pathophysiological Impact |
---|---|---|
Lipid A phosphate groups | Electrostatic shielding | Disrupted LPS micelle formation |
CD14 binding site | Competitive inhibition | Reduced endotoxin recognition |
TLR4/MD-2 complex | Blocked receptor assembly | Attenuated MyD88 signaling |
Extracellular LPS aggregates | Peptide-endotoxin precipitation | Decreased bioactive LPS availability |
The cationic charge distribution (+6 at physiological pH) and dynamic amphipathicity of LL-37 KRI trifluoroacetate govern its membrane-targeting capabilities. Circular dichroism and NMR studies in membrane-mimetic environments confirm that LL-37 adopts a curved α-helical conformation (residues 2-31) with distinct polar and nonpolar faces. This structural arrangement facilitates:
The trifluoroacetate counterion enhances peptide solubility without altering these fundamental interaction dynamics. Membrane perturbation mechanisms vary by pathogen:
Notably, colistin-resistant Klebsiella pneumoniae strains with mgrB mutations exhibit cross-resistance to LL-37 at high concentrations (≥50 µg/mL), confirming overlapping membrane-targeting mechanisms. However, this resistance does not extend to physiological LL-37 concentrations (<10 µg/mL) in infection models [8].
LL-37 KRI trifluoroacetate demonstrates multi-tiered suppression of NF-κB activation:
These effects were quantified in THP-1 monocytic cells where LL-37 pretreatment (1hr, 10µg/mL) reduced LPS-induced:
Beyond TLR4 pathways, LL-37 modulates scavenger receptor-dependent signaling. Knockdown experiments in keratinocytes reveal that LL-37-induced VEGF-A and COX-2 expression depends on SCARB1 (SR-B1), OLR1 (SR-E1), and AGER (SR-J1), indicating broader receptor engagement than previously recognized [5]. This receptor promiscuity enables context-dependent immunomodulation: suppressing excessive inflammation during endotoxemia while enhancing defense functions in barrier tissues.
Cystic fibrosis (CF) airways exhibit a paradoxical immune dysregulation: despite elevated LL-37 concentrations (5-10x normal), persistent inflammation and ineffective bacterial clearance prevail. LL-37 KRI trifluoroacetate addresses this paradox through two key mechanisms in CF models:
Research using CF sputum/BAL fluid demonstrates that physiological concentrations of exogenous LL-37 (10µg/mL) inhibit P. aeruginosa LPS-induced IL-8 production by 78%. Crucially, this inhibition is abolished in untreated CF samples due to peptide sequestration but restored upon:
Nebulized hypertonic saline clinically enhances LL-37's anti-inflammatory effects in vivo by liberating peptide from GAG complexes, reducing IL-8 levels in CF airways by 40-60% [2] [4].
The cationic nature of LL-37 KRI trifluoroacetate renders it susceptible to functional inhibition through electrostatic interactions with polyanionic molecules abundant in chronic inflammatory milieus:
Table 2: Polyanionic Interferents in Disease Microenvironments
Polyanion | Disease Context | Consequence for LL-37 | Restoration Strategies |
---|---|---|---|
Glycosaminoglycans (Heparan sulfate, Chondroitin sulfate) | CF lungs, Chronic wounds | Peptide sequestration → Loss of antimicrobial/anti-inflammatory activity | Heparinase II digestion, Hypertonic saline |
Neutrophil extracellular DNA | CF, Psoriasis, SLE | LL-37-DNA complex formation → Autoantigen generation | DNase treatment |
F-actin | Necrotic tissue sites | Steric hindrance of membrane access | Gelsolin-mediated F-actin depolymerization |
Bacterial polysaccharides | Biofilm microenvironments | Competitive binding → Reduced peptide bioavailability | Combinatorial enzyme/peptide therapy |
In CF airways, >90% of endogenous LL-37 complexes with GAGs and DNA, reducing its effective concentration 10-fold. These complexes protect LL-37 from proteolytic degradation (e.g., by neutrophil elastase) but abolish its antimicrobial and LPS-neutralizing functions. Molecular restoration strategies focus on competitive displacement: hypertonic saline increases sodium ion concentration, disrupting electrostatic bonds and liberating functional peptide [2] [4].
Similarly, in autoimmune pathologies like psoriasis, LL-37-DNA complexes activate plasmacytoid dendritic cells via TLR9, driving IFN-α production and autoimmunity. This dual role exemplifies the context-dependent functionality of LL-37 KRI trifluoroacetate: while its binding capacity underlies therapeutic LPS neutralization, inadvertent interactions with host polyanions may exacerbate inflammation in specific disease states [6].
Compound Names Mentioned:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7